1-(6-chloro-2-pyridinyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
1-(6-Chloro-2-pyridinyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a triazole ring with multiple methyl groups and amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. The chloro group on the pyridine ring is introduced through halogenation reactions, while the triazole ring is formed via cyclization reactions involving hydrazine derivatives.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group on the pyridine ring can be oxidized to form a corresponding hydroxyl group.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles such as alkyl halides or amines, and may be facilitated by catalysts like palladium or nickel.
Major Products Formed:
Oxidation can yield hydroxylated pyridine derivatives.
Reduction can produce secondary or tertiary amine derivatives.
Substitution can result in various functionalized pyridine and triazole derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol: A related compound with a pyridine ring and a pyrrolidinol group.
Imidacloprid: A well-known insecticide with a similar pyridine structure.
Uniqueness: 1-(6-Chloro-2-pyridinyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-(6-chloro-2-pyridinyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN6/c1-16(2)10-14-11(17(3)4)18(15-10)9-7-5-6-8(12)13-9/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCOUJBSVUGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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